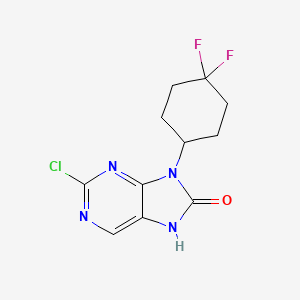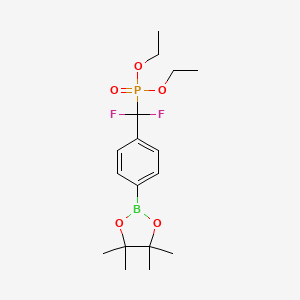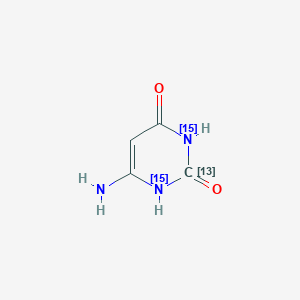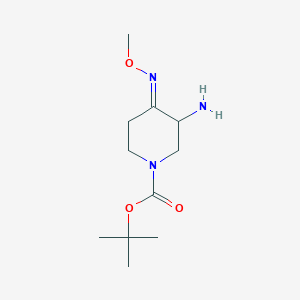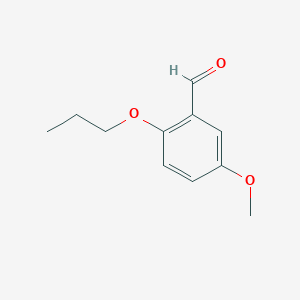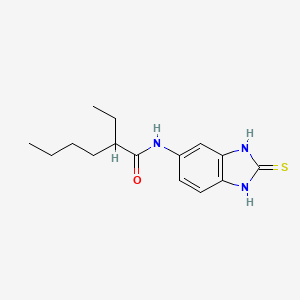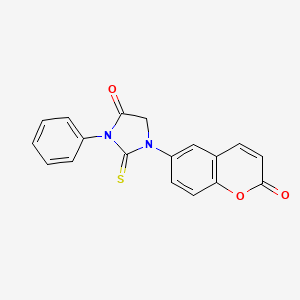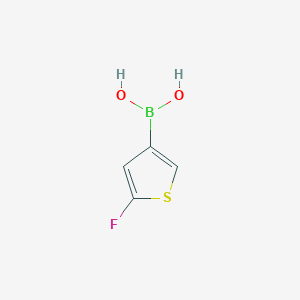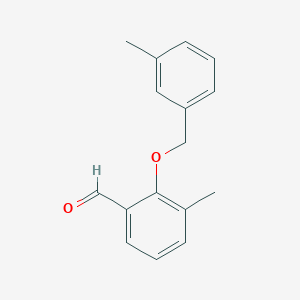
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group substituted with a 3-methyl group and a 3-methylbenzyl group linked through an ether bond. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
- 3-Methylbenzaldehyde
- 2-((3-Methylbenzyl)oxy)benzaldehyde
Comparison: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the methyl groups and the ether linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from similar compounds. For example, 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a different substitution pattern, leading to variations in its reactivity and applications.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3 |
Clé InChI |
AWAQUJSSHDXHMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


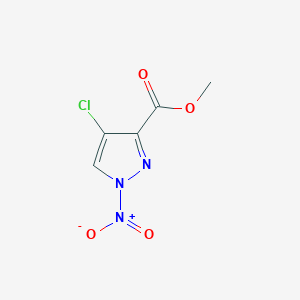
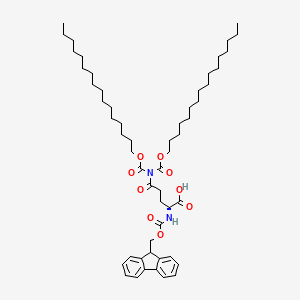
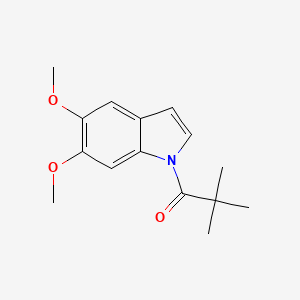
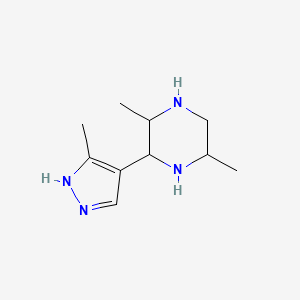
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
